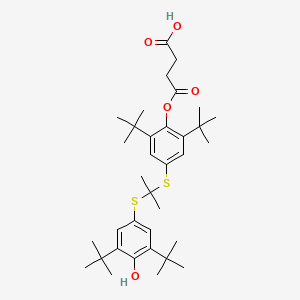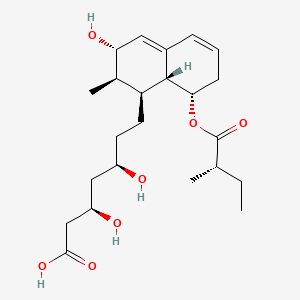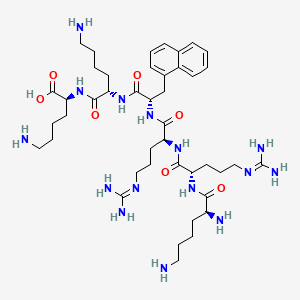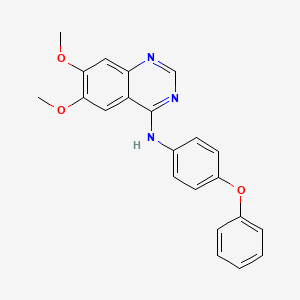
Succinobucol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Succinobucol has been extensively studied for its scientific research applications in various fields. In chemistry, it has been used to investigate its antioxidant and anti-inflammatory properties . In biology and medicine, this compound has shown potential neuroprotective effects against mitochondrial dysfunction and oxidative stress induced by 3-nitropropionic acid . It has also been studied for its ability to enhance the absorption of drugs through the intestinal membrane and target lipid metabolism . Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases and neurodegenerative disorders .
Mecanismo De Acción
The mechanism of action of succinobucol involves inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes . This includes the inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules that participate in the initiation, growth, and destabilization of atherosclerotic plaque . This compound’s antioxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque . Additionally, this compound increases glutathione levels via upregulation of glutamate cysteine ligase activity, displaying protective effects against mitochondrial dysfunction-derived oxidative stress .
Análisis Bioquímico
Biochemical Properties
Succinobucol interacts with key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . This includes inhibition of inflammatory cytokines, chemokines, and vascular adhesion molecules that participate in the initiation, growth, and eventual destabilization of the plaque .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, in cultured neuroblastoma (SH-SY5Y) cells, this compound significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .
Molecular Mechanism
The mechanism of action of this compound involves inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis . Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, this compound pretreatment (6 days) significantly prevented 3-Nitropropionic Acid-induced loss of cellular viability, generation of reactive oxygen species, and decrease of mitochondrial membrane potential .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study where mice were treated with this compound (10 mg/kg/day) for 30 days, this compound was able to blunt MPTP-induced behavioral impairments and prevented the decrease in Tyrosine Hydroxylase and Dopamine Transporter immunoreactivities in substantia nigra and striatum .
Transport and Distribution
A cholesterol-succinobucol prodrug was prepared to enhance the absorption of this compound through the intestinal membrane into the organism and to target the drug into the place of lipid metabolism—The enterohepatic circulation system .
Subcellular Localization
Given its role in inhibiting key oxidant signals within cells, it is likely that this compound is localized in areas of the cell where these processes occur .
Métodos De Preparación
Succinobucol can be synthesized through various methods. One approach involves the conjugation of this compound with steroids to alter its drug effect and bioavailability . The preparation of this compound-stanol/sterol conjugates involves detailed structural characterization using techniques such as X-ray, NMR, MS, IR, and elemental analysis . Industrial production methods include the preparation of this compound nanosuspension using thin-film hydration, spray drying, or grinding methods .
Análisis De Reacciones Químicas
Succinobucol undergoes several types of chemical reactions, including oxidation and reduction. It possesses antioxidant properties, which allow it to quench radicals and inhibit the formation of oxidized LDL . Common reagents and conditions used in these reactions include aqueous solutions of hydrochloric acid to mimic the gastric environment . Major products formed from these reactions include various conjugates with plant stanol/sterols, which have the ability to lower blood cholesterol levels .
Comparación Con Compuestos Similares
Succinobucol is similar to probucol, a historic lipid-lowering medication with antioxidative and anti-inflammatory properties . Both compounds have shown potential in treating neurodegenerative diseases and cardiovascular conditions . this compound is unique in its ability to conjugate with plant stanol/sterols to enhance drug absorption and target lipid metabolism . Other similar compounds include phenylpropanes, thiophenol ethers, phenoxy compounds, phenols, fatty acid esters, dithioketals, alkylarylthioethers, and dicarboxylic acids .
Propiedades
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5S2/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)41-35(13,14)42-22-19-25(33(7,8)9)30(26(20-22)34(10,11)12)40-28(38)16-15-27(36)37/h17-20,39H,15-16H2,1-14H3,(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSMVPNZHBRNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176003 | |
| Record name | Succinobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AGI-1067 works by inhibiting key oxidant signals within cells of blood vessel walls that generate inflammatory processes that are key to the pathogenesis of atherosclerosis. This includes inhibition of inflammatory cytokines, chemokines and vascular adhesion molecules that participate in the initiation, growth and eventual destabilization of the plaque. Its anti-oxidant properties also play a role in its ability to inhibit the formation of oxidized LDL, a critical component in the formation of atherosclerotic plaque. | |
| Record name | Succinobucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
216167-82-7 | |
| Record name | Succinobucol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216167-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinobucol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinobucol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Succinobucol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SUCCINOBUCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J54V24R4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action attributed to Succinobucol's antiplatelet effects?
A1: this compound's antiplatelet effects are primarily attributed to its potent antioxidant activity. [, ] This is supported by studies demonstrating its ability to reverse the pro-aggregatory effects of reactive oxygen species (ROS) generated by xanthine/xanthine oxidase. [, ]
Q2: Does this compound influence vascular tone, and if so, how?
A2: Yes, this compound has been shown to influence vascular tone. In studies using rabbit iliac arteries, this compound inhibited the relaxation induced by xanthine/xanthine oxidase, suggesting it may modulate vascular tone at sites of free radical generation. []
Q3: Beyond its antioxidant effects, does this compound interact with any specific molecular targets?
A3: Yes, research suggests this compound inhibits the activation of the redox-sensitive kinase ASK1 (apoptosis signal-regulating kinase 1) and mitogen-activated protein kinases (MAPKs) p38, ERK1/2, and JNK1/2. [] This inhibition contributes to its ability to suppress LPS-induced tissue factor expression. []
Q4: Does this compound impact cellular cholesterol efflux pathways?
A4: Research on the effects of this compound on cellular cholesterol efflux pathways is ongoing. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C32H48O5S2, and its molecular weight is 576.85 g/mol. []
Q6: Is there any information available regarding the spectroscopic data of this compound?
A6: Yes, spectroscopic characterization of this compound and its polymorphs has been performed using techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray diffraction. []
Q7: How many polymorphs of this compound have been identified, and what is their relative stability?
A7: Four distinct polymorphs of this compound (A, C, D, and E) have been isolated and characterized. [] Polymorph A appears to be the most thermodynamically stable form, while polymorphs C, D, and E are metastable and gradually transform into form A upon prolonged storage. []
Q8: Does this compound exhibit any catalytic properties?
A8: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties. Its primary mechanisms of action revolve around its antioxidant and anti-inflammatory properties.
Q9: Have any computational studies been conducted to understand this compound's interactions with its targets?
A9: Yes, computational models have been employed to study the electrostatic potential of this compound, providing insights into its radical scavenging capabilities. []
Q10: How do structural modifications of this compound affect its activity and potency?
A10: Research indicates that the sulfur atoms in this compound's structure, rather than the phenol groups, are crucial for its anti-atherosclerotic and anti-restenotic effects. [] Development of derivatives targeting anti-inflammatory and antioxidant pathways, possibly through heme oxygenase-1 induction, is an active area of research. []
Q11: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A11: Researchers have investigated various drug delivery systems to enhance this compound's therapeutic efficacy. This includes:
- Conjugation with steroids: To enhance absorption and target the enterohepatic circulation. []
- Incorporation into PLGA nanoparticles: To enable co-delivery with chemotherapeutic agents and improve efficacy against primary tumors and metastases. []
- Encapsulation in pH-responsive wormlike micelles: To achieve sequential targeting and controlled release in acidic tumor microenvironments. []
- Camouflaging with 4T1 cell membranes: To enhance delivery to cerebral ischemic lesions for improved stroke treatment. []
Q12: Is there information available regarding this compound's compliance with SHE regulations?
A12: The provided research primarily focuses on the preclinical and clinical investigation of this compound. Specific details regarding SHE regulations and compliance are not discussed in these studies.
Q13: What is the duration of this compound's antiplatelet effect in vivo?
A13: Studies in rats show that this compound exerts an antiplatelet effect for at least 45 minutes after administration. []
Q14: Has this compound demonstrated efficacy in preclinical models of atherosclerosis?
A14: Yes, preclinical studies have shown that this compound exhibits various beneficial properties, including:
- Antioxidant activity: Demonstrated by its ability to scavenge free radicals in vitro and protect against oxidative stress in cell and animal models. [, , , , , ]
- Anti-inflammatory activity: Evidenced by its ability to reduce inflammatory markers and inhibit inflammatory signaling pathways. [, , , ]
- Antihyperlipidemic activity: Shown to reduce plasma cholesterol and triglyceride levels in animal models. [, , , ]
- Antiplatelet activity: Reduces platelet aggregation in both in vitro and in vivo settings. [, ]
- Anti-atherosclerotic activity: Studies suggest potential benefits in reducing atherosclerotic lesion development. [, ]
Q15: What were the outcomes of this compound's Phase III clinical trials in atherosclerosis?
A15: Despite promising preclinical data, this compound failed to demonstrate a reduction in cardiovascular clinical endpoints in Phase III clinical trials for atherosclerosis. [, , ]
Q16: What is the impact of this compound on glucose metabolism and diabetes?
A16: this compound has shown potential antidiabetic effects:
- Improved glucose tolerance and insulin sensitivity: Observed in high-fat diet-fed mice. []
- Reduced HbA1c levels: Reported in diabetic patients. []
- Potential for diabetes prevention: Investigated in clinical trials, although further research is needed. [, ]
Q17: Does this compound show promise in treating neurodegenerative diseases?
A17: Emerging research suggests potential benefits of this compound in neurodegenerative diseases:
- Protection against mitochondrial dysfunction and oxidative stress: Observed in cellular models of Huntington's disease. [, ]
- Prevention of premotor symptoms and neurodegeneration: Reported in an experimental model of Parkinson's disease. []
Q18: Are there any known resistance mechanisms associated with this compound?
A18: The provided literature does not mention specific resistance mechanisms associated with this compound.
Q19: Are there any safety concerns associated with this compound?
A19: While generally well-tolerated, this compound has been associated with certain safety concerns:
- Increased risk of atrial fibrillation: Observed in clinical trials. [, ]
- Gastrointestinal side effects: Diarrhea reported in some studies. []
- Potential for QT interval prolongation: Requires further investigation. []
Q20: What drug delivery approaches have been explored to enhance this compound's targeting to specific tissues?
A20: Various strategies have been investigated to improve this compound delivery:
- Steroid conjugation: Enhances absorption and targets the enterohepatic circulation. []
- PLGA nanoparticles: Co-delivery with chemotherapeutics and improved efficacy against tumors and metastases. []
- pH-responsive wormlike micelles: Sequential targeting and controlled release in acidic tumor microenvironments. []
- 4T1 cell membrane camouflaging: Enhanced delivery to cerebral ischemic regions for stroke therapy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1681098.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-3-((2-bromophenyl)amino)prop-2-en-1-one](/img/structure/B1681103.png)
![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)
![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)
